molecular formula C9H10ClF2NO B6266683 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 1803582-19-5

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

货号 B6266683
CAS 编号: 1803582-19-5
分子量: 221.6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound . It appears as a powder and is stored at room temperature . It’s also known as Tegoprazan , a medicine for treating gastroesophageal reflux disease and erosive esophagitis .


Molecular Structure Analysis

The molecular structure of “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is represented by the InChI code: 1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.63 . It is a powder that is stored at room temperature .

作用机制

The mechanism of action for “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” or Tegoprazan involves the proton pump hydrogen ion/potassium ion exchange ATPase, which is the main pharmacological target for the treatment of gastric acid-related diseases .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

未来方向

Tegoprazan was approved by the Ministry of Food and Drug Safety (MFDS) for marketing in July 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis . It was originally developed by Pfizer and later licensed to RaQualiaPharma for joint development . This suggests potential future directions in the pharmaceutical industry for the treatment of gastric acid-related diseases.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves the conversion of a benzopyran intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "fluorine gas", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in ethanol with sodium hydroxide as a catalyst to form 3-(2-hydroxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one", "Step 2: Halogenation of the propenone intermediate with fluorine gas in the presence of a catalyst to form 6,8-difluoro-3-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran", "Step 3: Reduction of the keto group in the benzopyran intermediate with ammonia in ethanol to form 6,8-difluoro-3-(2-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-amine", "Step 4: Quaternization of the amine group with hydrochloric acid in diethyl ether to form 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" ] }

CAS 编号

1803582-19-5

分子式

C9H10ClF2NO

分子量

221.6

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。